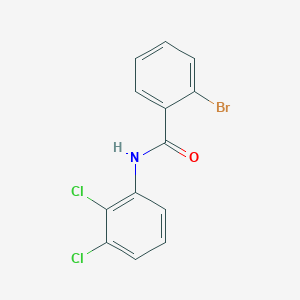
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis Techniques : Research on the synthesis of related quinoline derivatives indicates the use of Density Functional Theory (DFT) calculations, providing insights into molecular structure optimization and reactions. Compounds such as 2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline derivatives have been synthesized and characterized, showing the relevance of DFT in understanding the synthesis process of similar quinoline compounds (Wazzan et al., 2016).
Molecular Structure Analysis
- Molecular Structure : Studies on similar quinoline derivatives reveal the significance of X-ray crystallography in determining molecular structures. For instance, the crystal structures of isomeric quinolines provide insights into the molecular arrangement and intermolecular interactions, which can be relevant for understanding the structure of 4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione (de Souza et al., 2015).
Chemical Reactions and Properties
- Chemical Reactivity : Research into the chemical reactivity and properties of similar compounds provides insights into potential chemical reactions. For example, studies on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones illustrate the use of multicomponent synthesis and the relevance of intermolecular interactions in understanding the chemical properties of quinoline derivatives (Patel et al., 2022).
Physical Properties Analysis
- Physical Properties : Analysis of related compounds highlights the importance of characterizing physical properties like crystal structure. For instance, research on 6,7-dichloro-2-methyl-5,8-quinolinedione provides information on physical aspects such as crystallographic data and molecular geometry, which are crucial for understanding the physical properties of quinoline derivatives (Kadela-Tomanek et al., 2018).
Chemical Properties Analysis
- Chemical Properties : The chemical properties of quinoline derivatives can be understood by studying similar compounds. For example, research into the structural and vibrational properties of 6,7-dichloro-2-methyl-5,8-quinolinedione gives insights into the molecular structure and potential chemical behavior of related quinolines (Kadela-Tomanek et al., 2018).
Aplicaciones Científicas De Investigación
Computational and Spectroscopic Analysis
- DFT and TD-DFT/PCM Calculations : Studies have utilized Density Functional Theory (DFT) and Time-Dependent DFT in Polarizable Continuum Model (TD-DFT/PCM) calculations to investigate the molecular structure, spectroscopic characteristics, Non-Linear Optical (NLO) properties, and Natural Bond Orbital (NBO) analyses of quinoline derivatives. These computational methods have been employed to interpret and predict the biological potentials and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Crystal Structure and Supramolecular Arrangements
- Crystallography Studies : Crystallographic analysis of quinoline derivatives has been performed to understand their structural motifs and supramolecular arrangements. Such studies provide insights into the molecular interactions and potential application in material science and molecular engineering (de Souza et al., 2015).
Biological and Pharmacological Applications
- Cytotoxic Activity Against Cancer Cell Lines : Quinolinedione derivatives have been synthesized and tested for their antiproliferative activity against human cancer cell lines, revealing that some compounds exhibit higher cytotoxicity than standard treatments. These findings suggest the potential of quinoline derivatives in developing new anticancer therapies (Kadela et al., 2016).
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO4/c1-29-20-6-3-12(9-21(20)30-2)13-7-18-23(19(27)8-13)16(11-22(28)26-18)15-5-4-14(24)10-17(15)25/h3-6,9-10,13,16H,7-8,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPWOQUJELTBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)
![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)
![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)
![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)
![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)